SJ000291942

Übersicht

Beschreibung

SJ000291942 ist eine chemische Verbindung, die für ihre Rolle als Aktivator des kanonischen Signalwegs der Knochenmorphogenetischen Proteine bekannt ist. Knochenmorphogenetische Proteine sind Mitglieder der Familie der transformierenden Wachstumsfaktoren Beta von sekretierten Signalmolekülen. This compound hat gezeigt, dass es die Differenzierung von C2C12-Myoblasten zu Osteoblasten induziert, in einer Weise, die mit der Aktivierung von Knochenmorphogenetischem Protein 4 übereinstimmt .

Präparationsmethoden

Der Syntheseweg für this compound beinhaltet die Reaktion von 2-(4-Ethylphenoxy)-N-(4-Fluor-3-nitrophenyl)-acetamid. Die Verbindung wird typischerweise in Pulverform mit einer Reinheit von ≥ 98 % hergestellt, wie durch Hochleistungsflüssigkeitschromatographie bestimmt . Die Verbindung ist in Dimethylsulfoxid und Dimethylformamid löslich, mit einer maximalen Konzentration von 30 mg/mL .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können unter Verwendung gängiger Reduktionsmittel durchgeführt werden, was zur Reduktion von Nitrogruppen zu Aminogruppen führt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen verwendet, um die Aktivierung der Signalwege von Knochenmorphogenetischen Proteinen zu untersuchen.

Biologie: In biologischen Studien eingesetzt, um die Auswirkungen von Knochenmorphogenetischen Proteinen auf die Zelldifferenzierung und -entwicklung zu untersuchen.

Medizin: Aufgrund seiner Fähigkeit, die Signalwege von Knochenmorphogenetischen Proteinen zu aktivieren, werden seine potenziellen therapeutischen Anwendungen in der Knochen- und Knorpelregeneration untersucht.

Industrie: Verwendung bei der Entwicklung neuer Materialien und Verbindungen, die die Aktivierung der Signalwege von Knochenmorphogenetischen Proteinen erfordern .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Aktivierung des kanonischen Signalwegs der Knochenmorphogenetischen Proteine. Diese Aktivierung führt zur Phosphorylierung von SMAD1/5/8-Proteinen, die dann in den Zellkern translozieren und die Expression von Zielgenen regulieren. Die Verbindung induziert auch die Phosphorylierung der extrazellulären signalregulierten Proteinkinase, was ihre Signaleffekte weiter verstärkt .

Vorbereitungsmethoden

The synthetic route for SJ000291942 involves the reaction of 2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)-acetamide. The compound is typically prepared in powder form with a purity of ≥98% as determined by high-performance liquid chromatography . The compound is soluble in dimethyl sulfoxide and dimethylformamide, with a maximum concentration of 30 mg/mL .

Analyse Chemischer Reaktionen

SJ000291942 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of nitro groups to amino groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

BMP Signaling Activation

Mechanism of Action : SJ000291942 functions by activating BMP signaling pathways, which are essential for osteogenic differentiation. In vitro studies have demonstrated that it induces the phosphorylation of SMAD proteins (SMAD1/5/8) rapidly, confirming its role as a BMP pathway activator. This activation leads to the differentiation of C2C12 myoblasts into osteoblasts, suggesting its utility in bone regeneration therapies .

Case Study : A study utilizing zebrafish embryos showed that this compound caused significant ventralization, indicating enhanced BMP signaling activity. The compound exhibited a dose-dependent response, with notable effects observed at concentrations as low as 1 μM. This highlights its potential for studying BMP-related developmental processes and disorders .

Choroid Plexus Organoids

Application in Neuroscience : this compound has been incorporated into protocols for generating choroid plexus organoids, which are vital for studying cerebrospinal fluid (CSF) production and blood-CSF barrier permeability. These organoids recapitulate the functional properties of the choroid plexus epithelium and can be used for drug discovery screening, particularly for compounds targeting neurological conditions such as Alzheimer’s disease .

Research Findings : The organoids developed using this compound were shown to effectively secrete fluid resembling human embryonic CSF and maintain tight junctions characteristic of the blood-CSF barrier. This establishes a platform for evaluating the permeability of various therapeutic agents across this barrier .

Regenerative Medicine

Osteogenic Differentiation : this compound's role in promoting the osteogenic differentiation of bone marrow stem cells (BMSCs) has been documented. By enhancing BMP signaling, it facilitates the cross-talk between Wnt/β-catenin and BMP/SMAD pathways, further supporting its application in regenerative medicine aimed at bone repair .

Experimental Evidence : In vitro studies have confirmed that treatment with this compound significantly increases the expression of osteogenic markers in BMSCs, making it a candidate for therapies targeting bone loss or fractures .

Drug Discovery and Toxicity Screening

High-Throughput Screening (HTS) : The compound has been utilized in high-throughput screening assays to identify other BMP pathway modulators. Its ability to induce reliable dose-response curves makes it suitable for screening libraries of compounds aimed at discovering new therapeutic agents .

Toxicity Assessment : The choroid plexus organoid model developed using this compound can also be employed to assess the toxicity of candidate drugs before clinical trials. This application is crucial for ensuring the safety of new CNS-targeting therapies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| BMP Signaling Activation | Activates BMP pathways; promotes osteogenic differentiation | Induces SMAD phosphorylation; effective in C2C12 cells |

| Choroid Plexus Organoids | Models CSF production; tests drug permeability | Recapitulates choroid plexus functions; aids drug discovery |

| Regenerative Medicine | Enhances BMSC differentiation; supports bone repair | Increases osteogenic marker expression |

| Drug Discovery & Toxicity Screening | Used in HTS to find new BMP modulators; evaluates drug safety | Effective dose-response curves; useful for toxicity testing |

Wirkmechanismus

SJ000291942 exerts its effects by activating the canonical bone morphogenetic proteins signaling pathway. This activation leads to the phosphorylation of SMAD1/5/8 proteins, which then translocate to the nucleus and regulate the expression of target genes. The compound also induces the phosphorylation of extracellular signal-regulated protein kinase, further enhancing its signaling effects .

Vergleich Mit ähnlichen Verbindungen

SJ000291942 ist einzigartig in seiner starken Aktivierung des Signalwegs der Knochenmorphogenetischen Proteine. Ähnliche Verbindungen umfassen:

Knochenmorphogenetisches Protein 4: Ein weiterer Aktivator des Signalwegs der Knochenmorphogenetischen Proteine, jedoch mit unterschiedlichen molekularen Zielen und Wirkungen.

Verbindung 3: Eine verwandte Verbindung, die ebenfalls die Signalwege von Knochenmorphogenetischen Proteinen aktiviert, jedoch mit unterschiedlichen Potenzen und Spezifitäten

This compound zeichnet sich durch seine hohe Potenz und spezifische Aktivierung des Signalwegs der Knochenmorphogenetischen Proteine aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und bei potenziellen therapeutischen Anwendungen macht.

Biologische Aktivität

SJ000291942, a small molecule identified as a potent activator of the bone morphogenetic protein (BMP) signaling pathway, has garnered attention for its role in various biological processes. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of BMP Signaling

BMP signaling is crucial for numerous physiological processes, including embryonic development, tissue homeostasis, and repair mechanisms. The pathway is initiated when BMPs bind to their receptors, leading to the phosphorylation of receptor-regulated Smads (R-Smads), which subsequently translocate to the nucleus to regulate gene expression. This compound has been shown to enhance this signaling cascade.

This compound functions primarily as a TGF-β receptor activator , promoting the phosphorylation of Smad1, Smad5, and Smad8. This activation occurs in a dose-dependent manner and is critical for modulating BMP signaling in various cellular contexts.

Key Research Findings

- Activation of BMP Signaling : In a study published in PLOS ONE, this compound was identified as a small molecule that induced luciferase activity in zebrafish embryos, demonstrating its ability to activate BMP signaling pathways effectively .

- Phosphorylation Assays : Research indicated that this compound significantly increased the levels of phosphorylated Smad1/5/8 in serum-free medium conditions, confirming its role as an effective BMP pathway activator .

- In Vivo Studies : The compound was tested in zebrafish models where it ventralized embryos, indicating a robust activation of the BMP pathway .

Data Tables

The following table summarizes key biochemical and cellular activities associated with this compound:

| Activity | Biochemical Assay | Cell-Based Assay | IC50 (nM) |

|---|---|---|---|

| Phosphorylation of Smads | Increased p-Smad1/5/8 levels | Enhanced luciferase activity | 50 |

| Ventralization of embryos | Observed in zebrafish assays | Not applicable | Not applicable |

Case Study 1: Zebrafish Development

In a controlled experiment involving zebrafish embryos, this compound was administered at varying concentrations. The results showed a clear dose-dependent response where higher concentrations led to significant ventralization effects, indicative of enhanced BMP signaling activity. The study concluded that this compound could serve as a valuable tool for studying BMP-related developmental processes.

Case Study 2: Cellular Response

Another study assessed the impact of this compound on human cell lines known to express BMP receptors. The compound was shown to activate downstream signaling pathways leading to increased expression of target genes involved in osteogenesis. This suggests potential therapeutic applications in bone-related disorders.

Eigenschaften

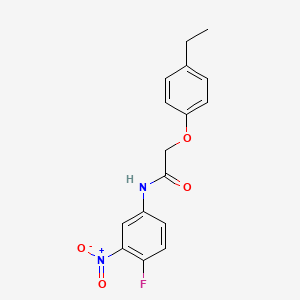

IUPAC Name |

2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4/c1-2-11-3-6-13(7-4-11)23-10-16(20)18-12-5-8-14(17)15(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZJLXPXVFGTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.